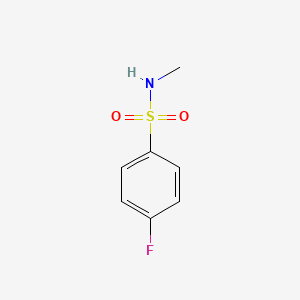

4-フルオロ-N-メチルベンゼンスルホンアミド

概要

説明

4-Fluoro-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H8FNO2S . It has a molecular weight of 189.21 . The compound is solid at room temperature .

Synthesis Analysis

The synthesis of 4-Fluoro-N-methylbenzenesulfonamide can be achieved from 4-fluorobenzenesulfonyl chloride and methylamine . Another method involves the use of alpha-(bromomethyl)styrene .Molecular Structure Analysis

The molecular structure of 4-Fluoro-N-methylbenzenesulfonamide consists of 7 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

4-Fluoro-N-methylbenzenesulfonamide has a density of 1.311g/cm3 . It has a boiling point of 278.8ºC at 760mmHg and a melting point of 56-58ºC . The compound is solid at room temperature .科学的研究の応用

薬理学:医薬品開発

4-フルオロ-N-メチルベンゼンスルホンアミド: は、新しい治療薬の開発における薬理学的研究に使用されています。 その構造的特性により、様々な生物学的標的に結合し、より高い有効性と安全性を持つ新規薬物の発見につながる可能性があります .

材料科学:先端材料合成

材料科学では、この化合物は複雑な材料の合成における前駆体として役立ちます。 ポリマーやコーティングへの組み込みにより、耐久性向上や耐薬品性などの望ましい特性を付与することができます .

化学合成:ビルディングブロック

有機合成における汎用性の高いビルディングブロックとして、4-フルオロ-N-メチルベンゼンスルホンアミドは、より複雑な分子の構築に関与しています。 特に、様々な化学産業において重要なスルホンアミド誘導体の合成に役立ちます .

分析化学:クロマトグラフィー

分析化学では、4-フルオロ-N-メチルベンゼンスルホンアミドは、クロマトグラフィー法における標準物質または参照物質として使用され、化学物質の正確な分析を保証することができます .

生命科学:分子生物学

この化合物は、生命科学、特に分子生物学において、特定の生物分子を模倣する能力により、タンパク質相互作用や酵素活性の研究に使用されます .

クロマトグラフィー応用:分離技術

4-フルオロ-N-メチルベンゼンスルホンアミド: は、新規クロマトグラフィー技術の開発に役立ち、研究目的で複雑な混合物の分離と特定化合物の精製を支援します .

Safety and Hazards

4-Fluoro-N-methylbenzenesulfonamide is harmful by inhalation, in contact with skin, and if swallowed . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers . Personal precautions include wearing suitable personal protective equipment, approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection .

特性

IUPAC Name |

4-fluoro-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-9-12(10,11)7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRBNXNITJCMPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368677 | |

| Record name | 4-fluoro-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

433-14-7 | |

| Record name | 4-fluoro-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

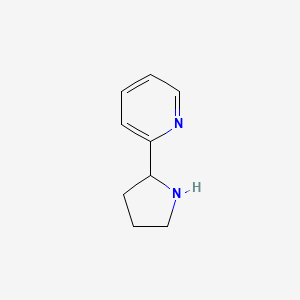

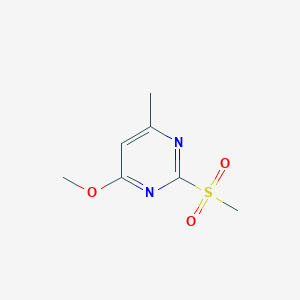

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

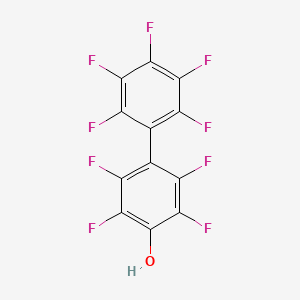

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid](/img/structure/B1586446.png)